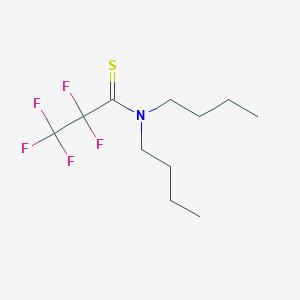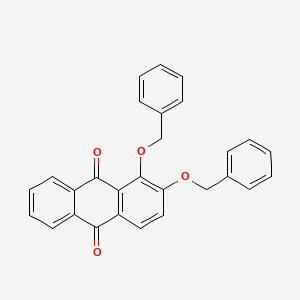
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11IN2O3 It is a derivative of benzamide, characterized by the presence of an iodine atom, a nitro group, and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(4-methyl-3-nitrophenyl)benzamide typically involves the iodination of N-(4-methyl-3-nitrophenyl)benzamide. One common method includes the reaction of N-(4-methyl-3-nitrophenyl)benzamide with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, is essential in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or dimethylformamide (DMF), and catalysts like copper(I) iodide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, and solvents like ethanol.
Oxidation: Potassium permanganate, water, and acidic or basic conditions depending on the desired product.
Major Products Formed
Substitution: Formation of N-(4-methyl-3-nitrophenyl)benzamide derivatives with different substituents replacing the iodine atom.
Reduction: Formation of 2-amino-N-(4-methyl-3-nitrophenyl)benzamide.
Oxidation: Formation of 2-iodo-N-(4-methyl-3-nitrophenyl)benzoic acid.
Scientific Research Applications
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-iodo-N-(4-methyl-3-nitrophenyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The iodine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-iodo-N-methyl-N-(4-nitrophenyl)benzamide
- 2-iodo-N-(4-methyl-3-nitrophenyl)benzoic acid
- 2-iodo-N-(4-methyl-3-nitrophenyl)benzylamine
Uniqueness
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C14H11IN2O3 |
|---|---|
Molecular Weight |
382.15 g/mol |
IUPAC Name |
2-iodo-N-(4-methyl-3-nitrophenyl)benzamide |
InChI |
InChI=1S/C14H11IN2O3/c1-9-6-7-10(8-13(9)17(19)20)16-14(18)11-4-2-3-5-12(11)15/h2-8H,1H3,(H,16,18) |
InChI Key |
QZZWXBUJSIOMPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2I)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


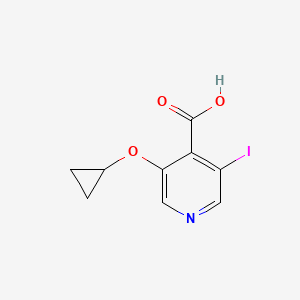
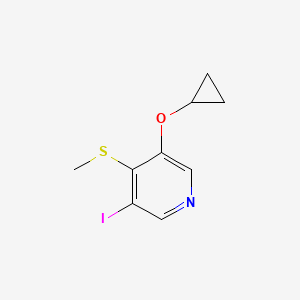
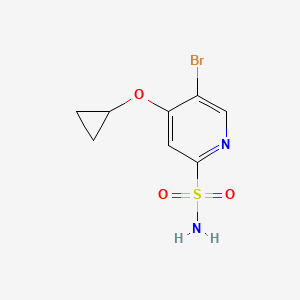
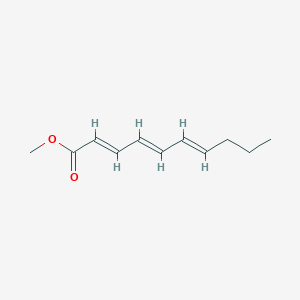
![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)
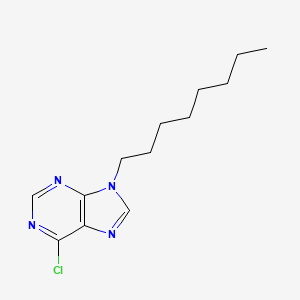
![4-bromo-3-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14809706.png)
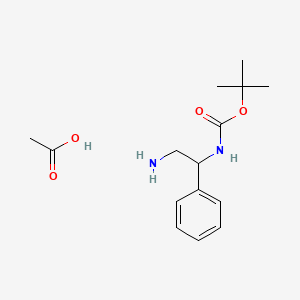
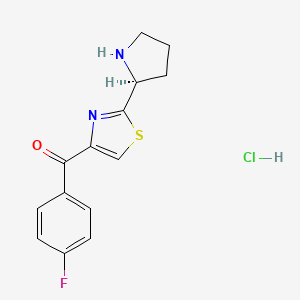
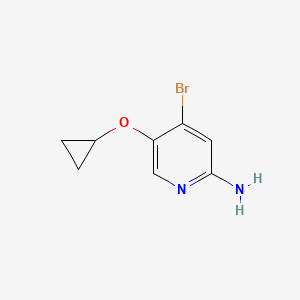
![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)
